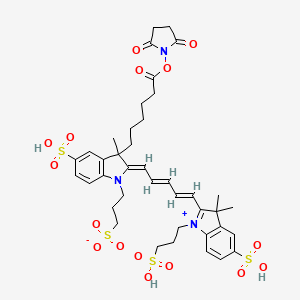![molecular formula C8H7BrN2 B12289701 7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12289701.png)
7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-1-metil-1H-pirrolo[3,2-b]piridina es un compuesto heterocíclico que contiene anillos de pirrol y piridina. Este compuesto es de gran interés en química medicinal debido a sus posibles actividades biológicas, particularmente como inhibidor de varias enzimas y receptores.
Métodos De Preparación
La síntesis de 7-bromo-1-metil-1H-pirrolo[3,2-b]piridina normalmente implica la bromación de 1-metil-1H-pirrolo[3,2-b]piridina. Las condiciones de reacción a menudo incluyen el uso de bromo o N-bromosuccinimida (NBS) como agente bromante en presencia de un disolvente adecuado como diclorometano. La reacción generalmente se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar la bromación completa.
Análisis De Reacciones Químicas
7-bromo-1-metil-1H-pirrolo[3,2-b]piridina puede sufrir varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos en condiciones apropiadas.
Oxidación y Reducción: El compuesto puede ser oxidado o reducido para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento como las reacciones de Suzuki o Heck para formar moléculas más complejas.
Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio para reacciones de acoplamiento, y agentes oxidantes o reductores como permanganato de potasio o borohidruro de sodio. Los principales productos formados dependen de la reacción específica y las condiciones empleadas.
Aplicaciones Científicas De Investigación
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto ha mostrado potencial como inhibidor de enzimas y receptores, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 7-bromo-1-metil-1H-pirrolo[3,2-b]piridina implica su interacción con dianas moleculares específicas como enzimas y receptores. Por ejemplo, como inhibidor de FGFR, se une al sitio activo del receptor, impidiendo la unión de ligandos naturales y la posterior activación de las vías de señalización aguas abajo. Esta inhibición puede conducir a una reducción de la proliferación celular y la inducción de apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares a 7-bromo-1-metil-1H-pirrolo[3,2-b]piridina incluyen otros derivados de pirrolo[3,2-b]piridina como:
- 1-metil-1H-pirrolo[3,2-b]piridina
- 7-cloro-1-metil-1H-pirrolo[3,2-b]piridina
- 7-yodo-1-metil-1H-pirrolo[3,2-b]piridina
Estos compuestos comparten una estructura central similar pero difieren en los sustituyentes unidos al anillo de piridina. La singularidad de 7-bromo-1-metil-1H-pirrolo[3,2-b]piridina radica en su sustitución específica de bromo, que puede influir en su reactividad y actividad biológica.
Propiedades
Fórmula molecular |
C8H7BrN2 |
|---|---|
Peso molecular |
211.06 g/mol |
Nombre IUPAC |
7-bromo-1-methylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-3-7-8(11)6(9)2-4-10-7/h2-5H,1H3 |
Clave InChI |
VTDRYVVPBJRLPB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=NC=CC(=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12289641.png)
![N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12289642.png)
![2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B12289644.png)




![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12289663.png)

![9-Bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12289684.png)
